6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to specific interactions that result in its biological effects. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-[(4-Tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar structure but with a chlorophenyl group instead of a methylphenyl group.
6-[(4-Tert-butylphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This variant has a methoxyphenyl group, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C21H22N4OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-[(4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4OS/c1-14-5-7-15(8-6-14)19-22-23-20-25(19)24-18(27-20)13-26-17-11-9-16(10-12-17)21(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
XIMKLQWLUSOJNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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